Home > Products > Screening Compounds P139302 > 1-beta-Ribofuranosyl-1,3-diazepinone
1-beta-Ribofuranosyl-1,3-diazepinone -

1-beta-Ribofuranosyl-1,3-diazepinone

Catalog Number: EVT-10910028
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Beta-Ribofuranosyl-1,3-diazepinone is a small molecule compound with the chemical formula C10H14N2O5\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{5}. This compound features a ribofuranosyl moiety linked to a diazepinone ring, which contributes to its unique biological properties. It is primarily studied for its potential applications in medicinal chemistry, particularly as an inhibitor of cytidine deaminase, an enzyme that plays a crucial role in nucleoside metabolism .

Source and Classification

1-Beta-Ribofuranosyl-1,3-diazepinone is classified as a nucleoside analog. It is synthesized from readily available sugar derivatives and is part of a broader category of compounds that mimic the structure of natural nucleosides. These analogs are often designed to interact with specific enzymes involved in nucleic acid metabolism, making them valuable in therapeutic research .

Synthesis Analysis

The synthesis of 1-Beta-Ribofuranosyl-1,3-diazepinone typically involves several key steps:

  1. Selective Benzylation: The hydroxyl group at the C5 position of a sugar derivative is selectively benzylated to protect it during subsequent reactions.
  2. Tosylation: The benzylated sugar undergoes tosylation to introduce a tosyl group, which enhances its reactivity.
  3. Nucleosidation: The tosylated sugar is reacted with a diazepinone derivative to form the nucleoside analog.
  4. Deprotection: The final step involves removing protecting groups to yield the desired compound.

This multi-step synthesis can be optimized for yield and purity, often utilizing automated synthesis equipment for large-scale production .

Molecular Structure Analysis

Structure

The molecular structure of 1-Beta-Ribofuranosyl-1,3-diazepinone includes:

  • A ribofuranose sugar unit.
  • A diazepinone ring system.

This structure can be represented as follows:

C10H14N2O5\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{5}

Data

The compound's structural features contribute to its biological activity, particularly its ability to inhibit cytidine deaminase. The specific arrangement of functional groups allows for effective binding at the enzyme's active site .

Chemical Reactions Analysis

1-Beta-Ribofuranosyl-1,3-diazepinone can participate in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives with altered functional groups.
  • Reduction: Common reducing agents can convert it into reduced forms.
  • Substitution Reactions: The diazepinone ring allows for substitution reactions where different substituents can be introduced.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes depend on the reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 1-Beta-Ribofuranosyl-1,3-diazepinone primarily involves its interaction with cytidine deaminase. The compound binds to the active site of this enzyme, inhibiting its function. This inhibition prevents the conversion of cytidine to uridine, thereby impacting nucleoside metabolism and potentially leading to therapeutic effects in conditions where cytidine deaminase plays a critical role .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 214.23 g/mol.
  • Appearance: Typically exists as a white to off-white solid.

Chemical Properties

  • Solubility: Soluble in water and organic solvents, facilitating its use in various biological assays.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data regarding these properties are crucial for understanding how the compound can be handled and utilized in research settings .

Applications

1-Beta-Ribofuranosyl-1,3-diazepinone has several important applications in scientific research:

  • Medicinal Chemistry: It is being explored as a potential inhibitor of cytidine deaminase, which could lead to new treatments for cancer and viral infections.
  • Biological Research: Used in studies aimed at understanding enzyme mechanisms and nucleoside metabolism.
  • Chemical Biology: Investigated for its role in developing new therapeutic agents targeting specific metabolic pathways.
  • Pharmaceutical Industry: Its unique mechanism makes it a candidate for drug development focused on diseases influenced by nucleoside metabolism .
Synthetic Methodologies and Optimization

Multi-Step Synthesis from α-D-Glucose Derivatives

The synthesis of 1-beta-ribofuranosyl-1,3-diazepinone from α-D-glucose represents a sophisticated application of carbohydrate chemistry in nucleoside analog production. This transformation requires 21 linear steps to convert the abundant monosaccharide into the target diazepinone nucleoside, demonstrating remarkable synthetic ingenuity. The initial stages involve strategic ketalization of α-D-glucose using copper sulfate (CuSO₄) and sulfuric acid in acetone, producing a diacetal-protected intermediate (compound 2) [1] [6]. Subsequent stereochemical inversion at the C3 position employs a two-step oxidation-reduction sequence: TEMPO-mediated oxidation of the secondary alcohol followed by sodium borohydride reduction, establishing the required ribofuranose configuration [6].

Further transformations include regioselective benzylation at the C5-hydroxyl group using phase-transfer conditions, which provides orthogonal protection while maintaining reactivity at other positions [6]. The synthesis proceeds through periodate cleavage of vicinal diols and aldol condensation to install key functional handles for nucleobase attachment. Final nucleosidation employs silylated diazepinone with activated ribofuranosyl intermediates under Lewis acid catalysis to form the critical β-N-glycosidic bond [1] [3]. This elaborate route exemplifies how fundamental sugar chemistry enables access to structurally complex nucleoside analogs with pharmacological potential.

Table: Key Transformations in the α-D-Glucose to Diazepinone Pathway

Step CategoryReaction TypeKey ReagentsFunction
Initial ProtectionKetalizationCuSO₄, H₂SO₄, acetoneForms diacetal (compound 2)
Stereochemical AdjustmentOxidationTEMPO catalystConverts C3-OH to ketone
ReductionNaBH₄Establishes inverted stereochemistry
Intermediate ElaborationBenzylationBnBr, phase-transfer catalystProtects C5-OH
Nucleobase CouplingSilylation/GlycosylationHMDS, TMSOTfActivates diazepinone for N-glycosylation

Stereochemical Control in Ribofuranosyl-Diazepinone Coupling

Achieving exclusive β-anomeric configuration in 1-beta-ribofuranosyl-1,3-diazepinone necessitates precise stereochemical control during glycosidic bond formation. Molecular docking simulations reveal that the β-anomer's spatial orientation optimally positions the diazepinone ring within enzymatic binding pockets, particularly for cytidine deaminase inhibition [3] [6]. This stereospecificity is accomplished through kinetic vs. thermodynamic reaction control during nucleosidation. Low-temperature glycosylation (-33°C) in 1,2-dichloroethane with tin tetrachloride (SnCl₄) as the Lewis acid favors kinetic β-anomer formation in a 3:1 ratio, while elevated temperatures (35°C) shift selectivity toward the α-anomer through thermodynamic equilibration [4].

The anomeric effect, governed by stereoelectronic interactions between the ribose ring oxygen and the glycosidic bond, significantly influences stereochemical outcomes. Studies demonstrate that electron-withdrawing protecting groups (e.g., toluoyl esters) at C3/C5 positions enhance β-selectivity by modulating the ribose ring conformation [4] [6]. Post-glycosylation anomeric purity verification employs NMR techniques, specifically analyzing the characteristic H1' anomeric proton coupling constants (J = 6-8 Hz for β-configuration) and carbon chemical shifts. These rigorous stereochemical controls ensure biological relevance since α-anomeric contamination could compromise target binding affinity due to altered pharmacophore presentation [6].

Silyl Glycosylation Techniques for Diazepinone Nucleoside Formation

Silyl glycosylation, particularly the Vorbrüggen method, provides the most efficient route for constructing the N-glycosidic bond in diazepinone nucleosides. This technique employs hexamethyldisilazane (HMDS) for nucleobase silylation, generating trimethylsilyl-diazepinone derivatives with enhanced nucleophilicity [4] [6]. Subsequent coupling with peracylated ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose) proceeds under Lewis acid catalysis, commonly using tin tetrachloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous aprotic solvents [8].

Critical optimization parameters include moisture exclusion, stoichiometric control of the Lewis acid (typically 0.2-0.5 equivalents), and reaction temperature modulation. Research indicates that SnCl₄ catalysis at -15°C in acetonitrile maximizes β-selectivity (up to 85%) while minimizing N3 vs. N1 regiochemical ambiguities inherent to diazepinone heterocycles [4] [8]. The methodology circumvents traditional mercury salt approaches, offering improved environmental compatibility and scalability. Post-glycosylation deprotection under Zemplén conditions (NaOMe/MeOH) removes acyl groups while preserving the diazepinone ring integrity, yielding the target nucleoside in analytically pure form after chromatographic purification [6].

Table: Silyl Glycosylation Conditions for Diazepinone Ribosylation

Condition ParameterStandard ApproachOptimized ParametersImpact on Yield/Selectivity
Silylating AgentHMDS (excess)HMDS (1.5 equiv)Complete nucleobase activation
Lewis Acid CatalystSnCl₄ (0.3 equiv)SnCl₄ (0.2 equiv) in CH₃CNβ:α ratio 3:1 at -33°C
Sugar DonorPeracylated ribofuranose1-O-Acetyl-2,3,5-tri-O-benzoyl-ribofuranoseEnhanced anomeric leaving group
TemperatureRoom temperature-33°C (kinetic) or +35°C (thermodynamic)Controls β vs. α anomer preference
Reaction Time12-24 hours3-5 hoursMinimizes decomposition

Selective Protection-Deprotection Strategies for Functional Group Compatibility

Orthogonal protection schemes are indispensable throughout the diazepinone nucleoside synthesis to ensure functional group compatibility. The hierarchical protection strategy employs isopropylidene groups for initial diol protection in glucose-derived intermediates, offering stability under subsequent benzylation conditions [1] [6]. Regioselective benzylation at the C5-hydroxyl position utilizes dibutyltin oxide-mediated transesterification, exploiting the differential acidity of primary versus secondary hydroxyl groups [6]. This step-wise approach allows sequential deprotection of isopropylidene groups under mild acidic conditions (aqueous acetic acid) without affecting benzyl ether linkages.

Critical challenges arise during nucleobase-sensitive deprotection, particularly when removing acetyl or benzoyl groups from the final nucleoside without inducing diazepinone ring degradation. Zemplén transesterification (catalytic sodium methoxide in methanol) provides optimal results when performed at 0°C for short durations (15-30 minutes), minimizing epimerization or nucleobase decomposition [6]. For acid-labile functionalities, catalytic hydrogenolysis (H₂/Pd-C) efficiently cleaves benzyl ethers while preserving the N-glycosidic bond and diazepinone core. These meticulously sequenced protection-deprotection protocols ensure high overall yields (typically 15-22% over 21 steps) by preventing side reactions and preserving stereochemical integrity at each synthetic stage [1] [3].

Scalability Challenges in Automated Synthesis of Bridged Nucleoside Analogs

Scalable production of structurally complex bridged nucleoside analogs like 1-beta-ribofuranosyl-1,3-diazepinone faces significant challenges in automation technology adaptation. Solid-phase synthesis platforms, while successful for standard nucleosides, encounter limited compatibility with the diazepinone heterocycle's structural constraints and the stereochemical demands of bridged systems [6]. Primary limitations include inadequate robotic handling for multi-step sequences requiring cryogenic conditions (-30°C to -40°C) crucial for stereoselective glycosylation, and insufficient precision in controlling Lewis acid catalyst stoichiometry during automated nucleosidation [6].

The purification bottleneck presents another critical scalability challenge. Intermediates in the 21-step sequence exhibit widely varying polarities, necessitating distinct chromatographic conditions for each purification that resist standardization in automated platforms . Additionally, silylated diazepinone intermediates display limited stability in solution, degrading over extended processing times in batch synthesizers. Current research focuses on flow chemistry adaptations to address these limitations, particularly segmented flow reactors enabling precise temperature control during glycosylation and in-line quenching to stabilize sensitive intermediates [8]. While gram-scale production remains feasible through optimized manual synthesis, achieving kilogram-scale outputs necessary for preclinical development requires further innovation in continuous manufacturing technologies compatible with the compound's complex reactivity profile.

Properties

Product Name

1-beta-Ribofuranosyl-1,3-diazepinone

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3-diazepin-2-one

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-4,6-9,13-15H,5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1

InChI Key

MEPCJRCEYSZBDO-FNCVBFRFSA-N

Canonical SMILES

C1=CNC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CNC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.